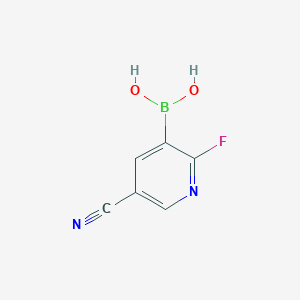5-Cyano-2-fluoropyridine-3-boronic acid
CAS No.: 2377609-85-1
Cat. No.: VC6959059
Molecular Formula: C6H4BFN2O2
Molecular Weight: 165.92
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2377609-85-1 |
|---|---|
| Molecular Formula | C6H4BFN2O2 |
| Molecular Weight | 165.92 |
| IUPAC Name | (5-cyano-2-fluoropyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C6H4BFN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H |
| Standard InChI Key | VMJBZRFMORBFIR-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CN=C1F)C#N)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Cyano-2-fluoropyridine-3-boronic acid features a pyridine ring substituted with cyano (-CN) and fluorine (-F) groups at positions 5 and 2, respectively, alongside a boronic acid (-B(OH)) moiety at position 3. The IUPAC name is (5-cyano-2-fluoropyridin-3-yl)boronic acid, with the following identifiers:
-
SMILES:
B(C1=CC(=CN=C1F)C#N)(O)O -
InChIKey:
VMJBZRFMORBFIR-UHFFFAOYSA-N
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 165.92 g/mol | |
| CAS Number | 2377609-85-1 | |
| PubChem CID | 137795798 |
The compound’s planar aromatic system and electron-withdrawing substituents enhance its reactivity in metal-catalyzed transformations, as evidenced by its use in forming carbon-carbon bonds .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables participation in Suzuki reactions, forming biaryl structures critical to pharmaceuticals. For example:
This reaction is pivotal in constructing kinase inhibitors and agrochemicals .
Table 2: Representative Reactions
| Substrate | Product | Application | Source |
|---|---|---|---|
| 2-Bromo-5-fluoropyridine | 5-Fluoro-2-phenylpyridine | mGluR5 antagonist synthesis | |
| Aryl halides | Biaryl scaffolds | Drug intermediates |
Photocatalytic Applications
Emerging methodologies, such as visible-light-driven arylsilylation, utilize boronic acids in radical-mediated processes. For instance, Ir(ppy)-catalyzed reactions with silylboronates generate silicon-containing diaryl moieties, highlighting the versatility of boronic acids in green chemistry .
| Supplier | Location | Purity | Packaging | Source |
|---|---|---|---|---|
| Jilin Chinese Academy of Sciences-yanshen | China | Research | Custom | |
| Nanjing Shizhou Biology Technology | China | ≥95% | 1g, 5g | |
| Fluorochem | UK | Lab-scale | 250 mg |
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume